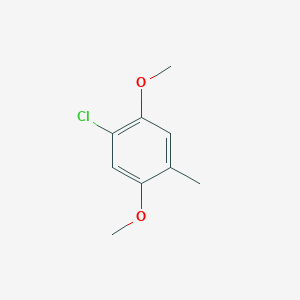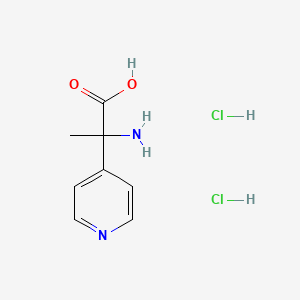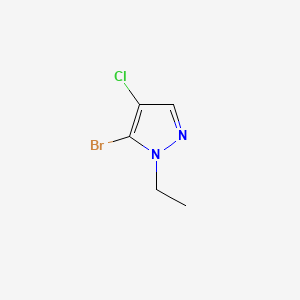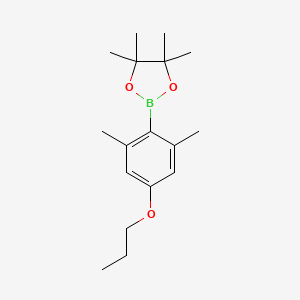
4-Butylsulfonylnitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylsulfonylnitrobenzene is an organic compound with the molecular formula C10H13NO4S It is characterized by the presence of a butylsulfonyl group and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Butylsulfonylnitrobenzene can be synthesized through a multi-step process involving the nitration of butylbenzene followed by sulfonation. The nitration step typically involves the reaction of butylbenzene with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 4-nitrobutylbenzene. The subsequent sulfonation step involves the reaction of 4-nitrobutylbenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butylsulfonylnitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 4-Butylsulfonylaniline.
Reduction: 4-Butylsulfanylbenzene.
Substitution: 4-Butylsulfonylmethoxybenzene.
Wissenschaftliche Forschungsanwendungen
4-Butylsulfonylnitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 4-butylsulfonylnitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Nitrobenzene: An aromatic nitro compound with a simpler structure.
4-Butylbenzenesulfonic Acid: Similar sulfonyl group but lacks the nitro group.
4-Nitrobenzenesulfonic Acid: Contains both nitro and sulfonyl groups but lacks the butyl group
Uniqueness: 4-Butylsulfonylnitrobenzene is unique due to the presence of both butylsulfonyl and nitro groups on the benzene ring.
Eigenschaften
Molekularformel |
C10H13NO4S |
|---|---|
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
1-butylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
LENNHUJVWDVQCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14033533.png)






![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)



![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)


